molecular formula C12H16BrClN2 B13866935 1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine

1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine

Cat. No.: B13866935
M. Wt: 303.62 g/mol
InChI Key: ALSMRGGUUUXHKW-UHFFFAOYSA-N
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Description

1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine is an organic compound with a complex structure, featuring a piperazine ring substituted with a 2-bromo-5-chlorophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methyl group on the piperazine ring can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove halogen atoms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperidine
  • 1-[(2-Bromo-5-chlorophenyl)methyl]-4-ethylpiperazine
  • 1-[(2-Bromo-5-chlorophenyl)methyl]-4-phenylpiperazine

Uniqueness

1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the phenyl ring, along with the methyl group on the piperazine ring, allows for versatile chemical modifications and interactions with various targets.

Properties

Molecular Formula

C12H16BrClN2

Molecular Weight

303.62 g/mol

IUPAC Name

1-[(2-bromo-5-chlorophenyl)methyl]-4-methylpiperazine

InChI

InChI=1S/C12H16BrClN2/c1-15-4-6-16(7-5-15)9-10-8-11(14)2-3-12(10)13/h2-3,8H,4-7,9H2,1H3

InChI Key

ALSMRGGUUUXHKW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

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